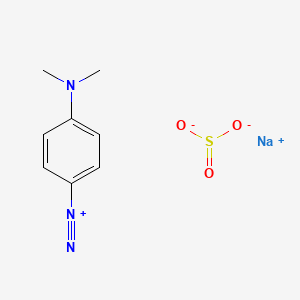
Sodium p-(dimethylamino)benzenediazonium sulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-(dimethylamino)benzenediazonium sulphite is a chemical compound with the molecular formula C8H10N3O3SNa. It is a derivative of diazonium salts, which are known for their versatile applications in organic synthesis and various industrial processes.
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: The compound can be synthesized through the diazotization of p-dimethylaminobenzenesulfonic acid. This involves treating the sulfonic acid with nitrous acid (HNO2) in an acidic medium, typically at low temperatures to form the diazonium salt.
Sodium Salt Formation: The diazonium salt is then converted to its sodium salt by reacting it with sodium hydroxide (NaOH) in an aqueous solution.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency. The diazotization reaction is carried out in large reactors with precise temperature and pH control.
Continuous Process: Some industrial processes may use a continuous flow system where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for higher production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazonium group to an amine, resulting in the formation of p-dimethylaminobenzenesulfonic acid.
Substitution Reactions: The diazonium group can be substituted with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as stannous chloride (SnCl2) and hypophosphorous acid (H3PO2) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and cyanides (CN-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzene ring.
Reduction Products: p-Dimethylaminobenzenesulfonic acid.
Substitution Products: Halogenated or cyanated benzene derivatives.
Scientific Research Applications
Chemistry: Sodium p-(dimethylamino)benzenediazonium sulphite is used in organic synthesis for the preparation of azo dyes, pharmaceutical intermediates, and other organic compounds. Biology: It is employed in biochemical studies to label and track biomolecules. Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs. Industry: It finds applications in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium p-(dimethylamino)benzenediazonium sulphite exerts its effects involves the transfer of the diazonium group to various substrates. The diazonium group acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Sodium benzenediazonium chloride: Used in similar applications but lacks the dimethylamino group.
Sodium p-toluenesulfonate: Another sulfonate derivative with different reactivity patterns.
Sodium anthranilate: A related compound used in the synthesis of azo dyes.
Uniqueness: Sodium p-(dimethylamino)benzenediazonium sulphite is unique due to the presence of the dimethylamino group, which influences its reactivity and the types of products it can form.
Properties
CAS No. |
60413-01-6 |
|---|---|
Molecular Formula |
C8H10N3NaO3S |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
sodium;4-(dimethylamino)benzenediazonium;sulfite |
InChI |
InChI=1S/C8H10N3.Na.H2O3S/c1-11(2)8-5-3-7(10-9)4-6-8;;1-4(2)3/h3-6H,1-2H3;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
NAYNURVZEDVTDN-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.[O-]S(=O)[O-].[Na+] |
Related CAS |
24564-52-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















